molecular formula C14H17N3O B12766645 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile CAS No. 128767-23-7

3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile

Cat. No.: B12766645
CAS No.: 128767-23-7
M. Wt: 243.30 g/mol
InChI Key: GDAPOYMHTWXEJZ-CSKARUKUSA-N
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Description

3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrindine core, which is a fused bicyclic structure, and includes functional groups such as a dimethylamino group, a nitrile group, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrindine derivatives, which undergo a series of reactions such as alkylation, nitrile formation, and dimethylamino group introduction. Common reagents used in these reactions include alkyl halides, cyanides, and dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert nitrile groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be investigated for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological processes.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of functional groups such as nitriles and dimethylamino groups could impart specific biological activities, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile might include other pyrindine derivatives or compounds with similar functional groups. Examples include:

  • Pyrindine-4-carbonitrile derivatives
  • Dimethylamino-substituted compounds
  • Ethyl-substituted pyrindines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

128767-23-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-2-ethyl-3-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C14H17N3O/c1-4-17-9-11-6-5-10(8-16(2)3)13(11)12(7-15)14(17)18/h8-9H,4-6H2,1-3H3/b10-8+

InChI Key

GDAPOYMHTWXEJZ-CSKARUKUSA-N

Isomeric SMILES

CCN1C=C2CC/C(=C\N(C)C)/C2=C(C1=O)C#N

Canonical SMILES

CCN1C=C2CCC(=CN(C)C)C2=C(C1=O)C#N

Origin of Product

United States

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